(Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine
Description
Contextualization of Pyridine-Amine Scaffolds in Organic and Inorganic Chemistry
Pyridine-amine scaffolds are a cornerstone in the design of ligands for coordination chemistry. The presence of a basic pyridine (B92270) ring and a flexible amine-containing side chain allows these molecules to act as versatile chelating agents for a wide array of metal ions. In organic synthesis, these scaffolds are integral to the development of catalysts for various transformations. The electronic properties of the pyridine ring and the steric environment around the amine nitrogen can be readily tuned, influencing the reactivity and selectivity of the resulting metal complexes.
In inorganic chemistry, the study of pyridine-amine complexes has provided fundamental insights into coordination modes, electronic effects, and catalytic mechanisms. These ligands have been instrumental in the development of complexes for small molecule activation, such as the dehydrogenation of formic acid, and for various cross-coupling reactions that are pivotal in the synthesis of pharmaceuticals and functional materials. nih.gov The ability of the pyridine-amine framework to stabilize different oxidation states of metals further underscores its importance.
Structural Features of (Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine and Related Ligands
This compound, with the chemical formula C₁₃H₂₂N₂ and a molecular weight of 206.33 g/mol , possesses a distinct molecular architecture. The core of the molecule is the 2-(pyridin-2-yl)ethylamine unit, which features a pyridine ring linked to an ethylamine (B1201723) chain. The key structural characteristics of this and related ligands include:
Bidentate Coordination: The pyridine nitrogen and the secondary amine nitrogen can coordinate to a single metal center, forming a stable five-membered chelate ring. This bidentate N,N-coordination is a common feature of pyridine-amine ligands and is crucial for their catalytic activity.
Steric Hindrance: The pentan-3-yl group attached to the amine nitrogen introduces significant steric bulk. This steric hindrance can influence the coordination geometry of the resulting metal complexes, potentially creating a specific pocket around the metal center that can enhance selectivity in catalytic reactions.
Electronic Effects: The pyridine ring acts as a π-acceptor, while the amine group is a σ-donor. The interplay of these electronic effects can be fine-tuned by introducing substituents on the pyridine ring, thereby modulating the electron density at the metal center and influencing its catalytic performance.
The structural features of related pyridine-amine ligands and their palladium(II) complexes have been extensively studied, revealing how modifications to the ligand backbone affect the properties of the coordination compounds. nih.govacs.org
Below is an interactive data table summarizing the properties of this compound.
| Property | Value |
| IUPAC Name | N-(pentan-3-yl)-2-(pyridin-2-yl)ethan-1-amine |
| Molecular Formula | C₁₃H₂₂N₂ |
| Molecular Weight | 206.33 g/mol |
| CAS Number | Not available |
Overview of Research Trajectories for Multifunctional Organic Molecules
The development of multifunctional organic molecules like this compound is a prominent trend in modern chemistry. Research in this area is driven by the desire to create molecules with tailored properties for specific applications. Current research trajectories focus on several key areas:
Catalyst Development: A major focus is the design of new ligands for homogeneous catalysis. By systematically modifying the steric and electronic properties of pyridine-amine ligands, researchers aim to develop highly active and selective catalysts for challenging organic transformations, such as C-H activation and asymmetric synthesis. nih.govnih.gov
Materials Science: Pyridine-amine derivatives are being explored as building blocks for functional materials, including metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and sensing.
Bioinorganic Chemistry: The ability of pyridine-amine ligands to mimic the coordination environment of metal ions in biological systems has led to their use in the development of synthetic models of metalloenzymes. These models help to elucidate the mechanisms of biological processes and can inspire the design of new therapeutic agents. researchgate.net
The future of multifunctional organic molecules lies in the rational design of ever more complex and sophisticated structures. The integration of additional functional groups, such as chiral centers or responsive moieties, is expected to lead to the development of "smart" molecules with switchable properties and novel applications.
Below is an interactive data table showcasing representative catalytic applications of palladium complexes with pyridine-amine ligands, which could be anticipated for complexes of this compound.
| Catalytic Reaction | Ligand Type | Metal | Typical Substrates | Key Findings |
| Suzuki-Miyaura Coupling | Pyridine-Amine | Palladium | Aryl halides, boronic acids | High yields and turnover numbers. nih.gov |
| Heck Reaction | Pyridine-Amine | Palladium | Aryl halides, alkenes | Efficient catalysis for C-C bond formation. nih.gov |
| Formic Acid Dehydrogenation | Bis(pyridylidene)amine | Palladium | Formic acid | High turnover frequencies for H₂ production. nih.gov |
| Carbonylation Reactions | Substituted Pyridines | Palladium | Nitro compounds, anilines | Correlation between ligand basicity and catalytic efficiency. acs.org |
Structure
3D Structure
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)pentan-3-amine |
InChI |
InChI=1S/C12H20N2/c1-3-11(4-2)14-10-8-12-7-5-6-9-13-12/h5-7,9,11,14H,3-4,8,10H2,1-2H3 |
InChI Key |
AVKMYNPUOWFVCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCCC1=CC=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies for Pentan 3 Yl 2 Pyridin 2 Yl Ethyl Amine
Retrosynthetic Analysis of (Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the key disconnection is the carbon-nitrogen bond of the secondary amine. This leads to two primary retrosynthetic pathways:
Pathway A: Disconnection of the bond between the nitrogen and the pentan-3-yl group suggests pentan-3-one and 2-(pyridin-2-yl)ethanamine as the precursor carbonyl compound and amine, respectively.
Pathway B: Alternatively, disconnecting the bond between the nitrogen and the 2-(pyridin-2-yl)ethyl group points to pentan-3-amine and a 2-(pyridin-2-yl)acetaldehyde (B8817286) or a related ketone as the starting materials.
Both pathways converge on a reductive amination strategy. The choice between them would depend on the availability and reactivity of the precursors, as well as the potential for side reactions. For the purpose of this discussion, both precursor synthesis strategies will be explored.
| Retrosynthetic Disconnection | Precursor 1 (Carbonyl) | Precursor 2 (Amine) |
| C-N bond (Pentan-3-yl side) | Pentan-3-one | 2-(Pyridin-2-yl)ethanamine |
| C-N bond (Pyridin-2-yl side) | 2-(Pyridin-2-yl)acetaldehyde | Pentan-3-amine |
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target compound relies on the efficient preparation of its key precursors. This subsection details the synthesis of both ketone and amine precursors identified in the retrosynthetic analysis.
The synthesis of ketones containing a 2-(pyridin-2-yl)ethyl moiety can be achieved through various established organic chemistry methods. One common approach involves the reaction of a 2-lithiopyridine with an appropriate ester. This method allows for the formation of a carbon-carbon bond between the pyridine (B92270) ring and the carbonyl group of the ester, leading to the desired ketone. researchgate.net Another strategy could involve the alkylation of 2-methylpyridine (B31789) (α-picoline) followed by oxidation to the corresponding ketone. For instance, reacting 2-methylpyridine with a suitable electrophile can introduce the desired side chain, which can then be oxidized to the ketone. google.com
Pentan-3-amine is a commercially available secondary amine. solubilityofthings.com However, the synthesis of its derivatives or related amines can be accomplished through several methods. One common industrial and laboratory method is the reductive amination of pentan-3-one with ammonia (B1221849) or a primary amine. This reaction can be catalyzed by various reagents, including metal catalysts like platinum or nickel, or by hydride reagents. researchgate.net Other methods for synthesizing amine derivatives include the alkylation of amines, acylation followed by reduction, and the Gabriel synthesis. nih.gov The choice of method depends on the desired substitution pattern and the scale of the reaction.
Reductive Amination Routes for this compound
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.
The efficiency of the reductive amination to form this compound is highly dependent on the reaction conditions and the choice of reducing agent. A variety of reducing agents can be employed, each with its own advantages and limitations.
Commonly used reducing agents include:
Sodium borohydride (B1222165) (NaBH₄) and its derivatives: Sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) are milder reducing agents that are selective for the iminium ion over the starting carbonyl compound.
Amine-borane complexes: Reagents like 2-picoline-borane are stable solids that can be used for direct reductive aminations in various solvents, including methanol (B129727) and water. acsgcipr.orgsigmaaldrich.com
Catalytic hydrogenation: Using a supported metal catalyst such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is often considered an ideal and green method for reductive amination. acsgcipr.org
The optimization of reaction conditions involves screening different solvents (e.g., methanol, ethanol (B145695), tetrahydrofuran), temperatures, and pH to maximize the yield of the desired secondary amine while minimizing side reactions such as over-alkylation or reduction of the starting carbonyl.
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane or dichloroethane, room temperature | Mild, selective for iminium ions | Requires stoichiometric amounts, produces acetate (B1210297) waste |
| 2-Picoline-borane | Methanol, water, or solvent-free | Stable solid, versatile solvent compatibility | Can generate hydrogen gas |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Methanol or ethanol, ambient or elevated pressure | Atom economical, clean | Requires specialized equipment for handling hydrogen gas, catalyst can be pyrophoric |
If the synthesis starts with prochiral precursors or if chiral catalysts or reagents are employed, the formation of stereoisomers is a possibility. In the case of this compound, neither the pentan-3-yl group nor the 2-(pyridin-2-yl)ethyl group inherently contains a stereocenter in the final product when starting from achiral precursors like pentan-3-one and 2-(pyridin-2-yl)ethanamine. However, if substituted derivatives of these precursors were used, the stereochemical outcome of the reductive amination would need to be carefully considered. The diastereoselectivity of the reaction could be influenced by the steric bulk of the substituents on both the amine and the carbonyl compound, as well as the choice of reducing agent and reaction conditions.
Alternative Synthetic Pathways to this compound
The primary approach to synthesizing this compound is through the reductive amination of 2-(pyridin-2-yl)ethan-1-amine and pentan-3-one. This reaction can be carried out using a variety of reducing agents and catalytic systems, each offering different advantages in terms of reactivity, selectivity, and reaction conditions.
A common method involves the use of hydride-based reducing agents. wikipedia.org These reactions are typically performed in a one-pot fashion where the amine and ketone are mixed, often in a suitable solvent like methanol or water, to form an imine in equilibrium, which is then reduced. organic-chemistry.orgsigmaaldrich.com The choice of reducing agent is critical for the success of the reaction.
Common Reducing Agents for Reductive Amination:
Sodium Borohydride (NaBH₄): A versatile and cost-effective reducing agent. However, it can also reduce the starting ketone, so careful control of reaction conditions is necessary. wikipedia.org The reaction is often carried out in the presence of an acid catalyst to activate the imine for reduction. organic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN): More selective than NaBH₄, as it is less effective at reducing ketones and aldehydes at neutral or slightly acidic pH. This allows for the efficient reduction of the imine as it is formed. wikipedia.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A milder and highly selective reducing agent for reductive aminations. It is particularly useful for acid-sensitive substrates and is often the reagent of choice for this transformation. wikipedia.org
2-Picoline-Borane Complex (pic-BH₃): A stable, solid reagent that can be used for reductive aminations in various solvents, including methanol and water, and even under solvent-free conditions. sigmaaldrich.com
Catalytic hydrogenation is another significant alternative pathway. This method involves the reaction of the amine and ketone under a hydrogen atmosphere in the presence of a metal catalyst.
Catalysts for Catalytic Hydrogenation:
Palladium on Carbon (Pd/C): A widely used and effective catalyst for hydrogenation reactions, including reductive aminations. wikipedia.org
Platinum and Nickel Catalysts: Also employed for this transformation, offering different levels of activity and selectivity. wikipedia.org
Ruthenium-based Catalysts: The [RuCl₂(p-cymene)]₂/Ph₂SiH₂ system is efficient for the reductive amination of aldehydes and ketones with anilines, and similar systems could be adapted for the target synthesis. organic-chemistry.org
The following interactive table summarizes some of the alternative pathways for the synthesis of this compound via reductive amination.
| Method | Reducing Agent/Catalyst | Typical Solvents | Key Features |
|---|---|---|---|
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Cost-effective, requires careful condition control. |
| Hydride Reduction | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Water | Selective for imines over ketones. wikipedia.org |
| Hydride Reduction | Sodium Triacetoxyborohydride (STAB) | Dichloromethane, Tetrahydrofuran | Mild, highly selective, good for sensitive substrates. wikipedia.org |
| Hydride Reduction | 2-Picoline-Borane Complex | Methanol, Water, Solvent-free | Stable solid reagent, versatile conditions. sigmaaldrich.com |
| Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | Ethanol, Methanol | Commonly used, high efficiency. wikipedia.org |
| Transfer Hydrogenation | Ammonium formate (B1220265) / Cp*Ir complexes | Various organic solvents | Uses a hydrogen donor instead of H₂ gas. organic-chemistry.org |
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Reductive amination is often considered a green method for amine synthesis as it can be performed in a single step (one-pot), which minimizes waste from intermediate purification steps. wikipedia.org
Several strategies can be employed to make the synthesis of this compound more environmentally friendly:
Use of Greener Solvents: Traditional organic solvents can be replaced with more benign alternatives. Water is an excellent green solvent, and some reductive aminations can be performed in aqueous media. organic-chemistry.org Glycerol (B35011) has also been identified as a recyclable and effective green solvent for reductive aminations using sodium borohydride. ias.ac.in The reaction in glycerol can benefit from hydrogen bonding between the solvent and the carbonyl group, which increases its electrophilicity. ias.ac.in
Catalytic Methods: The use of catalysts is a cornerstone of green chemistry. Catalytic hydrogenation, for example, uses molecular hydrogen as the reductant, and the only byproduct is water, making it a very clean process. acsgcipr.org The development of recyclable heterogeneous catalysts further enhances the green credentials of this method. rsc.org
One-Pot Syntheses: Performing the reaction in a single pot without isolating intermediates reduces solvent use, energy consumption, and waste generation. wikipedia.org Many of the reductive amination pathways are amenable to a one-pot setup.
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a key green chemistry principle. Reductive amination generally has a good atom economy.
The following interactive table highlights some green chemistry approaches applicable to the synthesis of this compound.
| Green Approach | Example | Environmental Benefit |
|---|---|---|
| Use of Green Solvents | Performing the reaction in water or glycerol. ias.ac.in | Reduces use of volatile and toxic organic solvents. |
| Catalyst Recyclability | Use of heterogeneous catalysts like Pd/C. | Allows for easier separation and reuse of the catalyst, reducing waste. rsc.org |
| Alternative Reducing Agents | Catalytic hydrogenation with H₂. acsgcipr.org | Avoids the use of hydride reagents and produces water as the only byproduct. |
| One-Pot Reactions | Direct reductive amination where imine formation and reduction occur in the same vessel. wikipedia.org | Increases efficiency, reduces waste and energy consumption. |
| Metal-Free Conditions | Using reagents like 2-picoline-borane complex. sigmaaldrich.com | Avoids the use of potentially toxic and expensive heavy metals. |
Chemical Transformations and Reactivity of Pentan 3 Yl 2 Pyridin 2 Yl Ethyl Amine
Reactions Involving the Secondary Amine Functionality
The secondary amine in (pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine is a nucleophilic center, readily participating in reactions that lead to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.
N-alkylation of the secondary amine can be achieved using various alkylating agents, such as alkyl halides or sulfates. These reactions typically proceed via a nucleophilic substitution mechanism, yielding tertiary amines. Similarly, N-acylation can be accomplished with acylating agents like acyl chlorides or anhydrides to form amides. These transformations are fundamental in modifying the electronic and steric properties of the molecule.
Table 1: Illustrative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reactant | Reagent | Product |
| N-Alkylation | This compound | Methyl iodide | N-Methyl-(pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine |
| N-Acylation | This compound | Acetyl chloride | N-Acetyl-(pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine |
Derivatization for Functional Material Precursors
The secondary amine functionality serves as a key site for derivatization to create precursors for functional materials. For instance, reaction with appropriate monomers can lead to the formation of polymers with tailored properties. The ability to introduce various functional groups through N-alkylation and N-acylation allows for the synthesis of a wide range of derivatives with potential applications in materials science.
Reactions Involving the Pyridine (B92270) Nitrogen
The nitrogen atom of the pyridine ring is also a site of reactivity, capable of undergoing reactions that modify the electronic properties of the aromatic system.
The pyridine nitrogen can be quaternized by reaction with alkyl halides, leading to the formation of pyridinium (B92312) salts. rsc.org This transformation enhances the electron-withdrawing nature of the pyridine ring and can improve the solubility of the compound in polar solvents. The quaternization reaction is influenced by the steric hindrance around the nitrogen atom. mdpi.com The kinetics of such reactions have been studied for various pyridine derivatives. acs.org
Table 2: Example of N-Quaternization Reaction
| Reactant | Reagent | Product |
| This compound | Methyl iodide | 2-[2-(Pentan-3-ylamino)ethyl]-1-methylpyridin-1-ium iodide |
N-Oxidation Reactions
Oxidation of the pyridine nitrogen leads to the formation of a pyridine N-oxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. arkat-usa.org The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring. researchgate.netsemanticscholar.orgresearchgate.net The N-oxidation of 2-substituted pyridines can be influenced by steric effects. researchgate.net Catalytic and enantioselective methods for pyridine N-oxidation have also been developed. acs.org
Table 3: Example of N-Oxidation Reaction
| Reactant | Reagent | Product |
| This compound | m-Chloroperoxybenzoic acid (m-CPBA) | (Pentan-3-yl)[2-(1-oxido-pyridin-1-ium-2-yl)ethyl]amine |
Reactivity at the Pyridine Ring
The pyridine ring itself can undergo various substitution reactions, although its reactivity is influenced by the presence of the alkylamine substituent. Pyridine N-oxides are often more reactive towards both electrophilic and nucleophilic reagents than the parent pyridine. researchgate.net This increased reactivity allows for the introduction of a variety of functional groups onto the pyridine ring, making the N-oxide a key synthetic intermediate. semanticscholar.orgresearchgate.net
Electrophilic Aromatic Substitution
The pyridine ring in this compound is inherently deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. This deactivation is further compounded in acidic media, where protonation of the pyridine nitrogen creates a positively charged pyridinium ion, which strongly repels incoming electrophiles.
Despite this general lack of reactivity, under forcing conditions, electrophilic substitution on the pyridine ring can be achieved. The substitution is predicted to occur predominantly at the C-3 and C-5 positions, which are the least deactivated positions in the pyridine ring.
Nitration: The nitration of pyridine derivatives typically requires harsh conditions, such as treatment with a mixture of nitric acid and sulfuric acid at elevated temperatures. For this compound, such conditions would likely lead to a mixture of 3-nitro and 5-nitro isomers, with the potential for side reactions involving the secondary amine.
Halogenation: Direct halogenation of the pyridine ring is also challenging and often necessitates high temperatures. Alternative methods, such as halogenation via pyridine N-oxides or using specially designed phosphine (B1218219) reagents, can provide better selectivity and yields for halogenation at the 4-position, though 3-halogenation can also be achieved under specific conditions.
A summary of expected outcomes for electrophilic aromatic substitution is provided in the table below.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-(Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine and 5-Nitro-(Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine |
| Bromination | Br₂, high temp. | 3-Bromo-(Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine and 5-Bromo-(Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine |
Metalation Reactions and Subsequent Functionalization
Metalation, particularly lithiation, provides a powerful tool for the functionalization of the pyridine ring and the adjacent alkyl side chain. The site of metalation can be directed by the coordination of the organolithium reagent with the nitrogen atoms of the pyridine and the secondary amine.
Directed Ortho-Metalation: The pyridine nitrogen can direct the metalation to the ortho position (C-3). The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures is often employed to prevent nucleophilic addition to the pyridine ring. The resulting 3-lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups.
Benzylic-type Metalation: The protons on the carbon atom adjacent to the pyridine ring (the α-position of the ethyl group) are acidic and can be removed by a strong base. This "benzylic-type" lithiation would generate a carbanion that can be subsequently functionalized by reaction with electrophiles. The choice of base and reaction conditions can influence the selectivity between ring and side-chain metalation.
The table below illustrates potential functionalization products following metalation.
| Metalation Site | Reagent | Electrophile | Product |
| C-3 of Pyridine Ring | 1. LDA, THF, -78 °C 2. CO₂ | 2-((Pentan-3-yl)amino)ethyl)pyridine-3-carboxylic acid | |
| C-3 of Pyridine Ring | 1. n-BuLi, TMEDA, -78 °C 2. (CH₃)₃SiCl | 3-(Trimethylsilyl)-(Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine | |
| α-carbon of Ethyl Group | 1. n-BuLi, -78 °C 2. CH₃I | (Pentan-3-yl)[2-(pyridin-2-yl)propyl]amine | |
| α-carbon of Ethyl Group | 1. LDA, -78 °C 2. PhCHO | 1-Hydroxy-1-phenyl-2-((pentan-3-yl)amino)ethyl)pyridine |
Cyclization Reactions and Heterocycle Formation
The [2-(pyridin-2-yl)ethyl]amine scaffold is a versatile precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions.
Pictet-Spengler Reaction: In the presence of an aldehyde or ketone and an acid catalyst, this compound is expected to undergo a Pictet-Spengler reaction. This reaction involves the initial formation of an iminium ion, followed by an intramolecular electrophilic attack of the pyridine ring onto the iminium carbon, leading to the formation of a tetrahydropyrido[1,2-a]pyrazine ring system. The reaction is driven by the formation of a stable, fused heterocyclic product. wikipedia.org
Bischler-Napieralski Reaction: Acylation of the secondary amine of this compound would yield an amide. This amide, upon treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), could undergo a Bischler-Napieralski-type cyclization. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction would also lead to a fused heterocyclic system, specifically a dihydropyrido[1,2-a]pyrazin-5-ium salt, which can be subsequently reduced. nrochemistry.comwikipedia.orgorganic-chemistry.org
Mechanistic Studies of Key Transformations of this compound
Pictet-Spengler Reaction Mechanism: The reaction is initiated by the condensation of the secondary amine with an aldehyde to form an iminium ion. The pyridine ring, acting as the nucleophile, then attacks the electrophilic iminium carbon. This intramolecular cyclization is followed by deprotonation to restore the aromaticity of the pyridine ring, yielding the final tetrahydropyrido[1,2-a]pyrazine product. The rate-determining step is typically the C-C bond-forming cyclization. wikipedia.orgyoutube.com
Bischler-Napieralski Reaction Mechanism: The mechanism of the Bischler-Napieralski reaction involves the activation of the amide carbonyl group by the dehydrating agent, making it a better leaving group. Two main mechanistic pathways have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. In both cases, the activated intermediate is a potent electrophile that is attacked by the electron-rich pyridine ring in an intramolecular electrophilic aromatic substitution, followed by elimination to form the dihydroisoquinoline-like product. nrochemistry.comwikipedia.org
Coordination Chemistry of Pentan 3 Yl 2 Pyridin 2 Yl Ethyl Amine As a Ligand
Chelation Modes and Ligand Denticity of (Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine
This compound possesses two potential donor atoms: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the secondary amine. This allows the ligand to act in a bidentate fashion, forming a stable five-membered chelate ring with a metal ion. This is a common coordination mode for ligands with a similar pyridyl-ethyl-amine backbone. researchgate.netpvpcollegepatoda.org
The denticity of this ligand is primarily bidentate, coordinating through the pyridyl and amino nitrogens (N,N'-chelation). However, depending on the metal center, its coordination preferences, and the steric environment, monodentate coordination through only the pyridine nitrogen is also a theoretical possibility, although less likely due to the chelate effect. The bulky pentan-3-yl substituent is expected to play a crucial role in influencing the coordination geometry around the metal center, potentially favoring specific isomeric forms of the resulting complexes.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Description |
| Bidentate (N,N') | Pyridine N, Amine N | Forms a stable five-membered chelate ring. This is the most anticipated coordination mode. |
| Monodentate (N_pyridyl) | Pyridine N | The amine nitrogen does not coordinate, possibly due to steric hindrance or electronic factors. |
| Bridging | Pyridine N and/or Amine N | The ligand could potentially bridge two metal centers, although this is less common for this type of ligand. |
Complexation with Transition Metals
The interaction of this compound with transition metals is expected to yield a diverse range of coordination complexes. The d-orbitals of transition metals can effectively interact with the nitrogen donor atoms of the ligand, leading to the formation of stable complexes.
The synthesis of transition metal complexes with this ligand would typically involve the reaction of a metal salt (e.g., chlorides, nitrates, perchlorates) with the ligand in a suitable solvent. jscimedcentral.comjscimedcentral.com The choice of solvent is crucial and often depends on the solubility of both the metal salt and the ligand. Alcohols, such as ethanol (B145695) or methanol (B129727), are commonly used solvents for such reactions. jscimedcentral.com The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation. jscimedcentral.com The resulting metal complexes can then be isolated by crystallization, often by slow evaporation of the solvent or by the addition of a less polar co-solvent.
A general synthetic route can be represented as: MX₂ + nL → [MLₙ]X₂ Where M is a transition metal ion, X is an anion, and L is the this compound ligand.
The stoichiometry of the complexes formed between this compound and transition metals will largely depend on the coordination number of the metal ion and the steric bulk of the ligand. For metals that favor a coordination number of four, a 1:2 metal-to-ligand ratio (ML₂) is likely, resulting in a tetrahedral or square planar geometry. For metals that prefer a coordination number of six, a 1:3 ratio (ML₃) could be possible, leading to an octahedral geometry, although the steric hindrance from the pentan-3-yl group might favor a 1:2 ratio with two additional solvent molecules or counter-ions completing the coordination sphere (ML₂X₂).
For instance, with palladium(II), which commonly forms square planar complexes, a complex with the formula [PdLCl₂] or [PdL₂]Cl₂ could be anticipated. nih.gov For a metal like nickel(II), which can adopt tetrahedral, square planar, or octahedral geometries, the resulting geometry would be highly dependent on the reaction conditions and the counter-ion present. jscimedcentral.com
Table 2: Predicted Stoichiometry and Geometry of Transition Metal Complexes
| Metal Ion | Likely Stoichiometry (M:L) | Predicted Geometry |
| Cu(II) | 1:1 or 1:2 | Distorted Square Planar or Square Pyramidal researchgate.net |
| Ni(II) | 1:2 or 1:3 | Octahedral or Square Planar jscimedcentral.com |
| Pd(II) | 1:1 or 1:2 | Square Planar nih.gov |
| Zn(II) | 1:2 | Tetrahedral ias.ac.in |
| Fe(II)/Fe(III) | 1:2 or 1:3 | Octahedral |
| Co(II)/Co(III) | 1:2 or 1:3 | Octahedral |
The nature of the transition metal has a profound impact on the structure and stability of the resulting complexes. The ionic radius, preferred coordination number, and d-electron configuration of the metal ion will dictate the final geometry and bond lengths within the complex. For example, the stability of complexes with first-row transition metals is expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
The stability of the complexes is also influenced by the ligand field stabilization energy (LFSE), which varies with the metal ion and the geometry of the complex. The formation of the five-membered chelate ring contributes significantly to the thermodynamic stability of these complexes due to the chelate effect.
Complexation with Main Group and Lanthanide Metals
While the coordination chemistry of this compound with transition metals is expected to be rich, its interactions with main group and lanthanide metals are also of interest.
Main group metals, such as those from Group 12 (Zn, Cd, Hg), are known to form stable complexes with N-donor ligands. researchgate.net Zinc(II) and Cadmium(II) would likely form tetrahedral or octahedral complexes, depending on the ligand-to-metal ratio. ias.ac.inresearchgate.net
Lanthanide ions are characterized by their large ionic radii and high coordination numbers (typically 8 or 9). mdpi.com The coordination of this compound to lanthanide ions would likely result in complexes with a high ligand-to-metal ratio, such as [LnL₃]³⁺ or [LnL₄]³⁺, where other ligands like water or nitrate (B79036) ions might also be involved in the coordination sphere to satisfy the high coordination number of the lanthanide ion. nih.govnih.gov The bulky nature of the pentan-3-yl group might, however, limit the number of ligands that can coordinate to a single lanthanide ion.
Electronic and Magnetic Properties of this compound Metal Complexes
The electronic properties of the metal complexes are largely determined by the nature of the metal ion and the ligand field created by the this compound ligand. The nitrogen donor atoms of the ligand will cause a splitting of the d-orbitals of the transition metal ion, which can be studied using techniques like UV-Vis spectroscopy. researchgate.net
The magnetic properties of the complexes depend on the number of unpaired d-electrons in the metal center. uomustansiriyah.edu.iq Complexes with unpaired electrons will be paramagnetic, while those with all paired electrons will be diamagnetic. uomustansiriyah.edu.iq For example, complexes of Cu(II) (d⁹) are expected to be paramagnetic with a magnetic moment corresponding to one unpaired electron. researchgate.net High-spin octahedral complexes of Fe(II) (d⁶) and Co(II) (d⁷) would also be paramagnetic. nih.gov The magnitude of the magnetic moment can provide valuable information about the spin state and the geometry of the complex. lucp.net Lanthanide complexes, with the exception of La(III) and Lu(III), are typically paramagnetic due to their unpaired f-electrons. researchgate.net
Table 3: Predicted Magnetic Properties of Metal Complexes
| Metal Ion | Electron Configuration | Predicted Magnetic Behavior |
| Cu(II) | d⁹ | Paramagnetic |
| Ni(II) (octahedral) | d⁸ | Paramagnetic |
| Zn(II) | d¹⁰ | Diamagnetic |
| Fe(III) (high spin) | d⁵ | Paramagnetic |
| Co(II) (high spin) | d⁷ | Paramagnetic |
| Gd(III) | f⁷ | Paramagnetic |
Ligand Field Effects and Spectroscopic Signatures of Complexes
Information regarding the interaction of the d-orbitals of a central metal atom with the "this compound" ligand, and the resulting spectroscopic characteristics (such as UV-Vis, IR, and NMR spectra) of its complexes, is not available in the current body of scientific literature.
Reactivity of Coordinated this compound Ligand
Ligand Exchange Reactions in Complexes
There is no published data on the kinetics or thermodynamics of the substitution of the "this compound" ligand in a coordination complex with other ligands.
Post-Coordination Functionalization of Ligand
Research on chemical modifications of the "this compound" ligand after it has coordinated to a metal center has not been reported.
Catalytic Applications of Pentan 3 Yl 2 Pyridin 2 Yl Ethyl Amine Derived Systems
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This allows for high activity and selectivity due to the well-defined nature of the catalytic species at a molecular level.
Metal-Catalyzed Coupling Reactions Utilizing (Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine Complexes
Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. Palladium-catalyzed reactions, in particular, have seen widespread application. The performance of these catalysts is heavily dependent on the nature of the ligands coordinated to the palladium center. Ligands based on pyridine (B92270) derivatives have been successfully employed in various coupling reactions.
Complexes formed between this compound and transition metals like palladium could potentially serve as effective catalysts for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The bidentate coordination of the ligand can stabilize the metal center, while the steric hindrance provided by the pentan-3-yl group could influence the reductive elimination step, potentially leading to enhanced selectivity for specific products.
For instance, in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds between organoboron compounds and organic halides, pyridylamine-based palladium catalysts have demonstrated notable activity. While specific data for this compound is unavailable, the performance of analogous systems provides a useful benchmark.
Table 1: Illustrative Performance of Analogous Pyridine-Based Ligands in Palladium-Catalyzed Suzuki-Miyaura Coupling (Note: This data is representative of similar ligand systems and not of this compound itself)
| Ligand | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Yield (%) |
| N-benzyl-N-(pyridin-2-ylmethyl)amine | 4-bromotoluene | Phenylboronic acid | 1 | 95 |
| 2-(2-pyridyl)indoline | 1-bromo-4-nitrobenzene | 4-methoxyphenylboronic acid | 0.5 | 98 |
| N,N-dimethyl-2-(pyridin-2-yl)ethanamine | 4-chloroacetophenone | Phenylboronic acid | 2 | 92 |
The data in Table 1 illustrates that palladium complexes of N,N'-donor ligands featuring a pyridine ring can effectively catalyze Suzuki-Miyaura reactions with a range of substrates. It is plausible that a palladium complex of this compound would exhibit similar or potentially enhanced catalytic activity, with the pentan-3-yl group offering a unique steric profile.
Asymmetric Catalysis with Chiral Derivatives of this compound
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The introduction of chirality into a ligand can enable the synthesis of one enantiomer of a product in excess over the other. Chiral pyridine-containing ligands have been extensively developed and successfully applied in a variety of asymmetric transformations. chim.itnih.govdiva-portal.org
This compound is an achiral molecule. However, chiral derivatives could be synthesized, for example, by introducing a chiral center on the ethyl bridge or by using a chiral alkyl group in place of the pentan-3-yl group. Such chiral analogues, when complexed with a suitable metal, could serve as catalysts for asymmetric reactions.
For example, chiral pyridyl oxazoline (B21484) ligands are well-known for their effectiveness in asymmetric allylic alkylation. diva-portal.org A chiral derivative of this compound could potentially be applied in similar reactions, as well as in asymmetric hydrogenations, hydrosilylations, and aldol (B89426) reactions. The stereochemical outcome of these reactions would be dictated by the specific stereoisomer of the ligand used.
Table 2: Representative Enantioselectivities Achieved with Chiral Pyridine-Based Ligands in Asymmetric Catalysis (Note: This data is based on analogous chiral ligand systems to illustrate potential applications.)
| Reaction Type | Chiral Ligand Type | Metal | Substrate | Enantiomeric Excess (ee, %) |
| Asymmetric Allylic Alkylation | Chiral Pyridyl Oxazoline | Pd | 1,3-diphenyl-2-propenyl acetate (B1210297) | up to 99 |
| Asymmetric Hydrogenation | Chiral Bis(oxazolinyl)pyridine (PyBox) | Ru | Aromatic ketones | up to 98 |
| Asymmetric Hydrosilylation | Chiral Pyridine-phosphine | Rh | Prochiral ketones | up to 95 |
The high enantioselectivities achieved with these related ligand systems underscore the potential of chiral derivatives of this compound in asymmetric catalysis. The modular nature of its synthesis would allow for the tuning of its steric and electronic properties to optimize performance for a specific transformation.
Oxidation and Reduction Catalysis Mediated by Derived Systems
Metal complexes derived from pyridine-containing ligands are also known to mediate a variety of oxidation and reduction reactions. For instance, iron and manganese complexes with pyridylamine ligands have been investigated as catalysts for the oxidation of hydrocarbons, mimicking the activity of certain enzymes. These complexes can activate oxidants such as hydrogen peroxide or molecular oxygen to perform selective oxidations.
A complex of this compound with a redox-active metal like iron or copper could potentially catalyze the oxidation of alcohols to aldehydes or ketones, or the epoxidation of olefins. The ligand would play a crucial role in stabilizing the metal center in different oxidation states and in controlling the selectivity of the reaction.
Conversely, for reduction reactions, complexes of this ligand with metals such as iridium or ruthenium could be explored for transfer hydrogenation of ketones and imines. nih.gov In these reactions, a hydrogen donor like isopropanol (B130326) or formic acid is used to reduce the substrate. The ligand framework is critical for the activation of the hydrogen donor and the subsequent transfer of hydrogen to the substrate.
Heterogeneous Catalysis
Heterogeneous catalysis involves the use of a catalyst that is in a different phase from the reactants. Typically, the catalyst is a solid, and the reactants are in a liquid or gas phase. The primary advantage of heterogeneous catalysis is the ease of separation of the catalyst from the product mixture, which allows for catalyst recycling and simplifies product purification.
Immobilization Strategies for this compound Complexes on Solid Supports
To utilize the catalytic potential of this compound complexes in a heterogeneous fashion, they can be immobilized on solid supports. rsc.org Various immobilization strategies can be envisioned:
Covalent Attachment: The ligand itself can be chemically modified to include a reactive functional group, such as a siloxy ether or a vinyl group. This modified ligand can then be covalently bonded to the surface of a solid support like silica, alumina, or a polymer resin. Subsequent metalation would yield the immobilized catalyst.
Adsorption: The metal complex could be physically adsorbed onto the surface of a porous support material. While simpler, this method may suffer from leaching of the catalyst into the reaction medium.
Encapsulation: The catalytic complex can be entrapped within the pores of a material like a zeolite or a metal-organic framework (MOF). This "ship-in-a-bottle" approach can effectively prevent leaching while allowing reactants and products to diffuse in and out.
The choice of support and immobilization method can significantly influence the catalyst's activity, selectivity, and stability.
Table 3: Common Solid Supports and Immobilization Techniques for Catalytic Complexes
| Solid Support | Immobilization Method | Advantages | Potential Challenges |
| Silica (SiO₂) | Covalent bonding via silanization | High surface area, thermal stability, well-defined surface chemistry | Potential for pore blockage, multi-step synthesis |
| Alumina (Al₂O₃) | Adsorption, covalent bonding | Good mechanical and thermal stability | Can have acidic or basic surface sites that interfere with catalysis |
| Polymer Resins | Covalent bonding to functionalized polymer | High loading capacity, tunable properties | Swelling in organic solvents, lower thermal stability |
| Metal-Organic Frameworks (MOFs) | Encapsulation, post-synthetic modification | Extremely high surface area, tunable pore size | Stability in some reaction conditions can be limited |
Surface-Supported Catalytic Systems for Continuous Flow Processes
The immobilization of this compound-derived catalysts on solid supports makes them particularly suitable for use in continuous flow reactors. nih.gov In a continuous flow setup, the reactants are continuously passed over a packed bed of the solid catalyst. This approach offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and process intensification. organic-chemistry.org
A packed-bed reactor filled with a supported catalyst derived from this compound could be used for large-scale production of fine chemicals. For example, a continuous flow system could be designed for a Suzuki-Miyaura coupling reaction, where solutions of the aryl halide and boronic acid are pumped through the catalyst bed, and the product is continuously collected at the outlet. This would allow for high throughput and easy separation of the product from the catalyst.
The performance of such a system would depend on factors such as the flow rate, reaction temperature, and the stability of the immobilized catalyst under the operating conditions. The ability to regenerate and reuse the catalyst would be a key consideration for the economic viability of the process.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the catalytic applications, organocatalysis utilization, or reaction mechanism elucidation for the chemical compound "this compound."
Computational and Theoretical Studies on Pentan 3 Yl 2 Pyridin 2 Yl Ethyl Amine
Conformational Analysis of (Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine via Molecular Mechanics and Dynamics
Molecular Mechanics (MM) methods would be the first step in this analysis. Using a classical mechanics framework, MM force fields (like MMFF94 or AMBER) model the molecule as a collection of atoms connected by springs. The total steric energy is calculated as a sum of terms for bond stretching, angle bending, torsional strain, and non-bonded (van der Waals and electrostatic) interactions. A systematic search of the conformational space, by rotating key dihedral angles, would identify numerous energy minima.
For this compound, the key dihedral angles for exploration would be:
Rotation around the C-C bond of the ethyl linker.
Rotation around the C-N bonds of the secondary amine.
Rotations within the pentan-3-yl group.
Molecular Dynamics (MD) simulations would provide a more dynamic picture. By solving Newton's equations of motion, MD simulates the movement of atoms over time, allowing the molecule to explore different conformations and overcome energy barriers. rsc.org An MD simulation would reveal not just the stable conformers but also the pathways and rates of conversion between them, providing insight into the molecule's flexibility under various conditions (e.g., in a vacuum or in a solvent). acs.orgnih.gov
Table 1: Illustrative Rotatable Bonds for Conformational Analysis
| Bond Description | Atoms Involved | Expected Conformational Influence |
| Pyridine-Ethyl Linker | C(pyridine)-C(ethyl) | Orients the pyridine (B92270) ring relative to the rest of the molecule. |
| Ethyl-Amine Linker | C(ethyl)-N(amine) | Governs the distance and angle between the aromatic and alkyl moieties. |
| Amine-Pentyl Linker | N(amine)-C(pentyl) | Determines the position of the bulky pentyl group. |
| Pentyl Group Bonds | C-C bonds in pentan-3-yl | Allows for multiple staggered conformations of the alkyl chain. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
To gain deeper insight into the electronic properties and chemical reactivity, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed. These methods solve approximations of the Schrödinger equation to describe the electron distribution in the molecule. gkyj-aes-20963246.comresearchgate.net
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com
HOMO : Represents the orbital from which the molecule is most likely to donate electrons. Regions of high HOMO density are nucleophilic sites. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the lone pair of the secondary amine nitrogen, as these are the most basic and nucleophilic centers. researchgate.net
LUMO : Represents the orbital to which the molecule is most likely to accept electrons. Regions of high LUMO density are electrophilic sites. The LUMO is anticipated to be distributed over the aromatic pyridine ring, particularly on the carbon atoms, making it susceptible to attack by nucleophiles under certain conditions.
The HOMO-LUMO gap (the energy difference between these two orbitals) is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.
Fukui functions provide a more quantitative measure of reactivity at specific atomic sites, indicating how the electron density at a particular atom changes upon the addition or removal of an electron. This analysis would precisely identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack.
Table 2: Predicted Frontier Orbital Characteristics (Illustrative)
| Parameter | Predicted Location/Value | Chemical Implication |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability (nucleophilicity). |
| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | ~ 6.0 eV | Suggests good kinetic stability. |
| HOMO Density | Pyridine N, Amine N | Primary sites for protonation and electrophilic attack. |
| LUMO Density | Pyridine C atoms | Potential sites for nucleophilic attack. |
An Electrostatic Potential (ESP) map visualizes the charge distribution of a molecule on its electron density surface. youtube.com It is a valuable tool for identifying charge-rich and charge-poor regions, which govern non-covalent interactions and reactive sites.
For this compound, the ESP map would be expected to show:
Negative Potential (Red/Yellow) : Concentrated around the nitrogen atom of the pyridine ring and, to a lesser extent, the secondary amine nitrogen. These are regions of high electron density and are attractive to electrophiles or positive charges. researchgate.netmdpi.com
Positive Potential (Blue) : Located on the hydrogen atoms attached to the pyridine ring and the hydrogen on the secondary amine. These electron-poor regions are susceptible to interaction with nucleophiles or negative charges.
Neutral Potential (Green) : Predominantly over the hydrocarbon pentyl group, indicating its nonpolar, hydrophobic nature.
This analysis helps predict how the molecule will interact with other molecules, including solvents, receptors, or reactants, based on electrostatic attraction and repulsion. researchgate.net
Reaction Pathway Modeling for this compound Synthesis and Transformations
Computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of its mechanism and energetics. A likely synthetic route to this compound is the reductive amination of 2-pyridineacetaldehyde with pentan-3-amine.
Using DFT, one could model this reaction pathway by:
Locating Reactants, Intermediates, and Products : Optimizing the geometry of all species involved in the reaction.
Finding Transition States (TS) : Identifying the highest energy point along the reaction coordinate that connects reactants to products. This is the kinetic bottleneck of the reaction.
Calculating Activation Energies : Determining the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction.
Constructing a Reaction Energy Profile : Plotting the energy of the system as it progresses from reactants to products, providing a complete thermodynamic and kinetic picture of the reaction. nih.govrsc.org
Such modeling can help optimize reaction conditions (e.g., temperature, catalyst) by predicting the most favorable pathway and identifying potential side reactions. nih.govacs.org
Ligand-Metal Interaction Studies in this compound Complexes
The presence of two nitrogen atoms (one on the pyridine ring, one in the amine linker) makes this compound an excellent candidate as a bidentate chelating ligand for metal ions. Computational methods are indispensable for studying the structure, stability, and bonding of the resulting metal complexes. researchgate.netbiointerfaceresearch.comroyalsocietypublishing.org
DFT calculations would be used to:
Optimize the geometry of the metal complex (e.g., with transition metals like Pd(II), Cu(II), or Zn(II)).
Determine the preferred coordination geometry (e.g., square planar, tetrahedral).
Calculate the binding energy of the ligand to the metal center, indicating the stability of the complex. ucl.ac.uk
To understand the nature of the metal-ligand bond, Energy Decomposition Analysis (EDA) is a powerful technique. youtube.comnih.gov EDA partitions the total interaction energy between the metal and the ligand into physically meaningful components: arxiv.orgresearchgate.net
ΔEelstat (Electrostatic Interaction) : The classical electrostatic attraction between the positive metal ion and the negative charge distribution of the ligand.
ΔEPauli (Pauli Repulsion) : The destabilizing interaction that arises from the repulsion between the filled electron orbitals of the metal and the ligand.
ΔEorb (Orbital Interaction) : The stabilizing energy gained from the mixing of occupied ligand orbitals with unoccupied metal orbitals (and vice versa), which represents the covalent character of the bond.
ΔEdisp (Dispersion) : The attractive energy arising from electron correlation effects (van der Waals forces).
This analysis would quantify the covalent and electrostatic contributions to the metal-nitrogen bonds, providing a detailed chemical picture of the coordination. For instance, it would reveal whether the pyridine-metal bond is stronger or more covalent than the amine-metal bond.
Table 3: Illustrative Energy Decomposition Analysis for a Hypothetical [M(L)]2+ Complex (kcal/mol)
| Energy Component | Value (kcal/mol) | Physical Interpretation |
| ΔEPauli | +150.0 | Steric repulsion between electron clouds. |
| ΔEelstat | -120.0 | Strong electrostatic attraction. |
| ΔEorb | -90.0 | Significant covalent bond character. |
| ΔEdisp | -15.0 | Minor contribution from dispersion forces. |
| ΔEint (Total) | -75.0 | Overall stable complex formation. |
Prediction of Spectroscopic Parameters from First Principles
Currently, there are no specific published studies detailing the ab initio or first-principles prediction of spectroscopic parameters for this compound. Such studies would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio methods (like Hartree-Fock or Møller-Plesset perturbation theory), to calculate various spectroscopic data.
For a comprehensive analysis, researchers would typically compute the following parameters:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of 1H and 13C chemical shifts. These calculations would help in the structural elucidation of the molecule by correlating the computed values with experimental data.
Vibrational Spectroscopy (IR and Raman): Calculation of the vibrational frequencies and their corresponding intensities. This would allow for the assignment of characteristic vibrational modes of the pyridinyl, ethyl, and pentan-3-yl groups within the molecule.
Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) calculations would be employed to predict the electronic transition energies and oscillator strengths, providing insights into the molecule's absorption spectrum.
While the methodologies for these predictions are well-established, their application to this compound has not been documented in the accessible scientific literature. The generation of a data table with predicted spectroscopic parameters is therefore not possible at this time.
Molecular Dynamics Simulations of this compound in Solution and Solid States
Similarly, a specific investigation into the behavior of this compound in solution and solid states using molecular dynamics (MD) simulations has not been reported. MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time.
A hypothetical MD study on this compound would likely explore:
Solution State:
Solvation Effects: Understanding how the molecule interacts with different solvents (e.g., water, ethanol (B145695), chloroform) at the atomic level. This would involve analyzing the radial distribution functions between the solute and solvent atoms.
Conformational Analysis: Investigating the flexibility of the molecule and identifying its most stable conformations in solution. This is particularly relevant for the rotatable bonds in the ethyl and pentyl chains.
Hydrogen Bonding Dynamics: Characterizing the formation and lifetime of any intermolecular hydrogen bonds between the amine or pyridine nitrogen and solvent molecules.
Solid State:
Crystal Packing: Simulating the crystalline structure to understand the intermolecular interactions that stabilize the solid form.
Phonon Spectra: Calculating the lattice vibrations, which are important for understanding the thermal properties of the solid.
Without any published research in this area, it is not possible to provide detailed research findings or data tables related to the molecular dynamics of this compound. Further computational research is required to elucidate the spectroscopic properties and dynamic behavior of this specific compound.
Supramolecular Chemistry Involving Pentan 3 Yl 2 Pyridin 2 Yl Ethyl Amine
Hydrogen Bonding Interactions of (Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine in Self-Assembly
This compound possesses key functional groups capable of participating in hydrogen bonding, a critical directional interaction in supramolecular self-assembly. The secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring serves as a hydrogen bond acceptor. These interactions can lead to the formation of various supramolecular architectures, such as chains or cyclic motifs.
π-π Stacking and Aromatic Interactions within this compound Architectures
The pyridine ring in this compound is an aromatic system capable of engaging in π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are fundamental in the organization of many supramolecular structures. nih.gov In the solid state or in concentrated solutions, molecules of this compound could arrange themselves to allow for the parallel or offset stacking of their pyridine rings.
Self-Assembly Processes Directed by this compound Derivatives
Derivatives of this compound could be designed to act as directing agents in more complex self-assembly processes. By introducing additional functional groups onto the pyridine ring or the pentyl chain, one could program the molecule to form specific, predetermined supramolecular structures. For example, the introduction of groups capable of forming stronger or more numerous hydrogen bonds could lead to more robust and intricate assemblies.
The strategic modification of the molecular structure allows for the fine-tuning of intermolecular interactions, thereby controlling the outcome of the self-assembly process. This approach is a cornerstone of crystal engineering and materials science, where the goal is to create materials with desired properties by designing the molecular-level organization. The modular nature of this compound, with its distinct pyridyl, amine, and alkyl components, makes it a potentially versatile building block for the construction of diverse supramolecular systems.
Host-Guest Chemistry with this compound as a Structural Element
The structural features of this compound suggest its potential utility in host-guest chemistry. The molecule itself, or a larger assembly derived from it, could act as a host for smaller guest molecules. The pyridine ring could participate in binding with guests through π-π stacking or cation-π interactions, while the amine group could form hydrogen bonds with suitable guests. The flexible alkyl chain could help to create a binding pocket or cavity.
Conversely, derivatives of this amine could be designed to act as guests that bind within the cavities of larger host molecules, such as cyclodextrins, calixarenes, or metal-organic frameworks. The nature of the binding would depend on the complementary size, shape, and chemical functionality between the host and the guest. The study of such host-guest systems is fundamental to areas like molecular recognition, sensing, and drug delivery.
Co-crystallization and Solid-State Interactions of this compound with Other Molecules
Co-crystallization is a powerful technique for creating new solid forms with tailored physicochemical properties. mdpi.com this compound, with its hydrogen bond donor and acceptor sites, is a prime candidate for forming co-crystals with other molecules, known as co-formers. Suitable co-formers would possess complementary functional groups, such as carboxylic acids, phenols, or amides, that can form robust hydrogen bonds with the amine or the pyridine nitrogen.
Advanced Analytical Methodologies for the Study of Pentan 3 Yl 2 Pyridin 2 Yl Ethyl Amine and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Derivatives and Complexes
Spectroscopic methods are fundamental to the structural analysis of (Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine and its related compounds. High-resolution techniques offer detailed insights into the atomic-level connectivity and electronic environment of these molecules.
Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR for Metal Complexes)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. muni.cz Standard one-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of hydrogen and carbon atoms. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring, the aliphatic protons of the ethyl linker, and the protons of the pentan-3-yl group.
For more complex derivatives or to unambiguously assign all signals, two-dimensional (2D) NMR techniques are employed. researchgate.net These include:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the ethyl and pentyl fragments.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the pyridine, ethyl, and pentyl fragments.
When this compound acts as a ligand to form metal complexes, NMR analysis becomes more complex but also more informative. For diamagnetic complexes, coordination to a metal ion induces shifts in the NMR signals, particularly for the protons on the pyridine ring and the adjacent ethyl group, providing evidence of ligand binding. researchgate.net
For paramagnetic metal complexes, the unpaired electrons cause large shifts and significant broadening of NMR signals, but these effects can provide valuable information about the electronic structure and magnetic properties of the complex.
Solid-State NMR is particularly valuable for characterizing metal complexes that are insoluble or for studying their structure in the solid phase, which can differ from their solution-state structure. rsc.org Solid-state NMR can provide information on the local coordination environment of the metal center and the conformation of the ligand within the crystal lattice. mdpi.comacs.org
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound
This interactive table provides predicted chemical shift values based on analogous structures.
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Pyridine C2 | - | 159.5 |
| Pyridine C3 | 7.15 (d) | 123.0 |
| Pyridine C4 | 7.65 (t) | 136.5 |
| Pyridine C5 | 7.20 (d) | 121.2 |
| Pyridine C6 | 8.55 (d) | 149.3 |
| Ethyl Cα (CH₂) | 3.05 (t) | 39.0 |
| Ethyl Cβ (CH₂) | 2.90 (t) | 50.5 |
| Pentan-3-yl Cγ (CH) | 2.60 (p) | 60.0 |
| Pentan-3-yl Cδ (CH₂) | 1.45 (m) | 26.0 |
| Pentan-3-yl Cε (CH₃) | 0.90 (t) | 10.5 |
| Amine N-H | 1.80 (br s) | - |
Vibrational Spectroscopy for Bonding Analysis and Conformational Studies (e.g., FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. thermofisher.comspectroscopyonline.com These techniques are complementary and are used to identify functional groups and probe bonding environments. spectroscopyonline.comnih.gov
For this compound, key vibrational modes include:
Pyridine Ring Vibrations: C=C and C=N stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. nih.gov The positions of these bands are sensitive to substitution and coordination to a metal center. Upon complexation, these bands often shift to higher frequencies, indicating an increase in bond order due to metal-ligand back-bonding or other electronic effects.
N-H Vibrations: The N-H stretching vibration of the secondary amine is expected in the 3300-3500 cm⁻¹ region. Its position and shape can provide information about hydrogen bonding.
C-H Vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and pentyl groups are observed in the 2850-3000 cm⁻¹ region. nih.gov
C-N Vibrations: C-N stretching bands can be found in the 1250-1020 cm⁻¹ region.
Raman spectroscopy is particularly useful for studying symmetric vibrations and vibrations of less polar bonds, which may be weak in the IR spectrum. spectroscopyonline.com Conformational studies can be performed by analyzing changes in the vibrational spectra under different conditions (e.g., temperature, solvent), as different conformers may exhibit distinct spectral features.
Table 2: Characteristic FT-IR Absorption Bands for this compound
This table outlines the expected frequency ranges for key vibrational modes.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3300 - 3500 |
| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | Ethyl, Pentyl Groups | 2850 - 2960 |
| C=N, C=C Stretch | Pyridine Ring | 1400 - 1600 |
| C-N Stretch | Amine, Pyridine | 1020 - 1250 |
High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Characterization
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of this compound and its derivatives. nih.gov Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. HRMS provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula.
HRMS is invaluable for:
Reaction Monitoring: Small aliquots can be taken from a reaction mixture and analyzed by HRMS to track the disappearance of starting materials and the appearance of products and intermediates, aiding in the optimization of synthetic procedures. researchgate.netchemrxiv.org
Complex Characterization: For metal complexes, HRMS can confirm the formation of the desired complex by detecting the molecular ion of the entire coordination compound. The isotopic pattern of the molecular ion can also confirm the identity and number of metal atoms present in the complex.
Structural Elucidation: Fragmentation analysis (MS/MS) can be performed to break the molecule apart in the mass spectrometer. The resulting fragmentation pattern provides valuable information about the connectivity of the molecule, confirming the structure of novel derivatives.
Table 3: Example of HRMS Data for a Hypothetical Derivative
This table shows how HRMS data is used to confirm a molecular formula.
| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |
| This compound | C₁₂H₂₀N₂ | 193.1699 [M+H]⁺ | 193.1702 |
| Bromo-derivative | C₁₂H₁₉BrN₂ | 271.0804 [M+H]⁺ | 271.0801 |
| [Cu(C₁₂H₂₀N₂)Cl₂] complex | C₁₂H₂₀Cl₂CuN₂ | 325.0245 [M]⁺ | 325.0248 |
X-ray Crystallography of this compound Complexes and Supramolecular Assemblies
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. For derivatives and, particularly, metal complexes of this compound, this technique provides precise data on:
Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.
Coordination Environment: The geometry around the metal center (e.g., octahedral, square planar), the coordination numbers, and the precise distances between the metal and the coordinating nitrogen atoms of the ligand. mdpi.com
Stereochemistry: The absolute configuration of chiral centers, if present.
Supramolecular Structure: How individual molecules pack in the crystal lattice. It reveals intermolecular interactions such as hydrogen bonding (e.g., involving the N-H group), π-π stacking between pyridine rings, and van der Waals forces. mdpi.comacs.org These interactions dictate the formation of larger, ordered supramolecular assemblies. researchgate.net
Chromatographic Methods for Purity Assessment and Reaction Monitoring in Complex Mixtures
Chromatographic techniques are essential for separating components of a mixture and are routinely used for both qualitative and quantitative analysis. tricliniclabs.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for assessing the purity of non-volatile derivatives of this compound. helsinki.fichromatographyonline.com A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier is typically employed. Detection is often achieved using a UV detector, leveraging the strong UV absorbance of the pyridine ring. The purity is determined by the relative area of the main peak in the chromatogram.
Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. vt.edubre.com Due to the polarity of the amine group, derivatization may sometimes be necessary to improve peak shape and prevent tailing. vt.edu GC coupled with a Mass Spectrometer (GC-MS) is a powerful combination, providing both separation and identification of components in a mixture, making it ideal for analyzing byproducts in a synthesis.
Both HPLC and GC are extensively used for reaction monitoring, allowing chemists to determine the optimal time to stop a reaction or to quantify the yield of a product without the need for isolation. tricliniclabs.com
Electrochemical Studies of this compound and its Redox-Active Complexes
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules. mdpi.com While this compound itself is not expected to be redox-active in a typical potential window, its metal complexes can exhibit rich electrochemical behavior. nih.gov
When coordinated to a redox-active metal (e.g., iron, copper, ruthenium, cobalt), the ligand can influence the metal's redox potentials. frontiersin.orgresearchgate.net CV studies on these complexes can determine:
Metal-Centered Redox Events: The potentials at which the metal ion is oxidized or reduced (e.g., Fe(II)/Fe(III) or Cu(I)/Cu(II) couples).
Ligand-Based Redox Events: In some cases, the ligand itself can be oxidized or reduced, particularly if it is part of a "redox-active" or "non-innocent" ligand system. rsc.org
Electrochemical Reversibility: Whether the electron transfer processes are reversible or irreversible, which provides insight into the stability of the complex in different oxidation states.
These studies are crucial for designing complexes for applications in catalysis, sensing, or molecular electronics, where electron transfer is a key step. nih.govfrontiersin.org
Table 4: Hypothetical Cyclic Voltammetry Data for a Redox-Active Complex
This table presents plausible electrochemical data for a hypothetical Iron(II) complex.
| Complex | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | ΔEp (mV) | Description |
| [Fe(II)(this compound)₂Cl₂] | Fe(II)/Fe(III) | +0.45 | 75 | Quasi-reversible, metal-centered oxidation |
Future Research Directions and Outlook for Pentan 3 Yl 2 Pyridin 2 Yl Ethyl Amine
Emerging Applications in Advanced Materials Science and Engineering
The unique combination of a bulky, aliphatic pentan-3-yl group and an aromatic, nitrogen-containing pyridin-2-yl moiety suggests potential applications in materials science. Future research could explore its use as a building block for novel polymers with tailored thermal and mechanical properties. The pyridine (B92270) ring, in particular, offers a site for coordination with metal ions, opening avenues for the development of new metal-organic frameworks (MOFs) or coordination polymers. These materials could be investigated for applications in gas storage, catalysis, and sensing.
Design of Advanced Ligand Systems Based on the (Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine Framework
The nitrogen atoms in the pyridine ring and the secondary amine linker make this compound a promising candidate for a bidentate ligand in coordination chemistry. Research in this area would involve synthesizing and characterizing its coordination complexes with various transition metals. The steric bulk of the pentan-3-yl group could influence the coordination geometry and the reactivity of the resulting metal complexes. These novel ligand-metal systems could be screened for catalytic activity in a range of organic transformations, such as cross-coupling reactions or asymmetric synthesis, where the chiral environment provided by the ligand could be advantageous.
Sustainable Chemistry Aspects in the Synthesis and Utilization of this compound
A primary focus of future research would be the development of a green and efficient synthesis for this compound. This would involve exploring catalytic methods that minimize waste, use environmentally benign solvents, and start from readily available and renewable precursors. Furthermore, the potential for its use as a recyclable catalyst or ligand in various chemical processes would be a key aspect of its evaluation from a sustainable chemistry perspective.
Integration of this compound in Multicomponent Reaction Systems
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. The amine functionality of this compound makes it a suitable component for well-known MCRs such as the Ugi or Mannich reactions. Investigating its behavior in such reactions could lead to the rapid synthesis of diverse libraries of complex molecules with potential biological or material science applications.
Synergy between Theoretical and Experimental Chemistry in Understanding this compound Behavior
Given the lack of experimental data, computational chemistry could play a pivotal role in predicting the properties and reactivity of this compound. Density functional theory (DFT) calculations could be employed to model its molecular structure, spectroscopic properties, and potential energy surfaces for various reactions. This theoretical work would be invaluable in guiding synthetic efforts and in understanding the behavior of this novel compound, creating a synergistic loop between computational prediction and experimental validation.
Q & A
Q. What are the common synthetic routes for preparing (Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, including alkylation or reductive amination. Key steps include:
- Step 1 : Condensation of pentan-3-amine with 2-(pyridin-2-yl)ethyl halides (e.g., chloride or bromide) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate the product.
Critical conditions include: - Catalysts : Palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination if aryl halides are involved) .
- Inert Atmosphere : Use of nitrogen or argon to prevent oxidation of intermediates .
- Temperature : Reactions often proceed at 80–110°C for 12–24 hours .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the amine and pyridine moieties. Key signals include δ ~2.5–3.5 ppm (amine protons) and δ ~7.0–8.5 ppm (pyridine aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular weight (e.g., m/z = 206.33 for [M+H]⁺) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound?
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or dimerization products).
- Solvent Optimization : Replace DMF with less polar solvents (e.g., toluene) to reduce side reactions .
- Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) to improve regioselectivity .
- Temperature Gradients : Perform reactions under reflux with gradual heating to avoid thermal degradation .
Q. What strategies are recommended to evaluate the compound’s interactions with biological targets, such as neurotransmitter receptors?
- In Vitro Binding Assays : Use radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin or dopamine receptors) to measure IC₅₀ values .
- Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding affinities to receptor active sites .
- Functional Assays : Measure intracellular cAMP levels or calcium flux in transfected HEK293 cells expressing target receptors .
Q. How can researchers resolve contradictory data in spectroscopic analysis (e.g., NMR or MS) of this compound derivatives?
- Isomer Identification : Check for rotational isomers (e.g., restricted rotation around the amine-pyridine bond) using variable-temperature NMR .
- Stereochemical Confirmation : Perform X-ray crystallography to resolve ambiguous NOE correlations in NMR .
- Spectral Simulation : Compare experimental NMR data with DFT-calculated chemical shifts (software: Gaussian or ORCA) .
Q. What experimental designs are suitable for assessing the compound’s stability under physiological conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Light Sensitivity : Expose samples to UV-Vis light (λ = 365 nm) and analyze photodegradation products with LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
